Cas no 103637-48-5 (1,3-Bis(4-benzoyl-3-hydroxyphenoxy)propan-2-yl methacrylate)

1,3-Bis(4-benzoyl-3-hydroxyphenoxy)propan-2-yl methacrylate structure
103637-48-5 structure
Product Name:1,3-Bis(4-benzoyl-3-hydroxyphenoxy)propan-2-yl methacrylate
Numero CAS:103637-48-5
MF:C33H28O8
MW:552.570630073547
CID:235123
PubChem ID:15838007
Update Time:2025-04-19

1,3-Bis(4-benzoyl-3-hydroxyphenoxy)propan-2-yl methacrylate Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,3-Bis(4-benzoyl-3-hydroxyphenoxy)propan-2-yl methacrylate
    • 1,3-BIS(4-BENZOYL-3-HYDROXYPHENOXY)-2-PROPYL METHACRYLATE
    • 1,3-bis(4-benzoyl-3-hydroxyphenoxy)propan-2-yl 2-methylprop-2-enoate
    • 2-Propenoicacid, 2-methyl-,2-(4-benzoyl-3-hydroxyphenoxy)-1-[(4-benzoyl-3-hydroxyphenoxy)methyl]ethylester
    • 1,3-Bis(4-benzoyl-3-hydroxyphenoxy)prop-2-ylmethacrylate
    • 2-Propenoic acid, 2-methyl-, 2-(4-benzoyl-3-hydroxyphenoxy)-1-(4-benzoyl-3-hydroxyphenoxy)methylethyl ester
    • SCHEMBL2018313
    • FT-0703612
    • 1,3-bis-(4-benzoyl-3-hydroxyphenoxy)-prop-2-yl methacrylate
    • 1,3-Bis(4-benzoyl-3-hydroxyphenoxy)propan-2-ylmethacrylate
    • 1,3-bis-(4-benzoyl-3-hydroxyphenoxy)2-propyl methacrylate
    • 103637-48-5
    • 2-Propenoic acid, 2-methyl-, 2-(4-benzoyl-3-hydroxyphenoxy)-1-[(4-benzoyl-3-hydroxyphenoxy)methyl]ethyl ester
    • RXULRQCENNCUGC-UHFFFAOYSA-N
    • 2-Propenoic acid, 2-methyl-, 2-(4-benzoyl-3-hydroxyphenoxy)-1-((4-benzoyl-3-hydroxyphenoxy)methyl)ethyl ester
    • DTXSID7073018
    • 1,3-Bis(4-benzoyl-3-hydroxyphenoxy)prop-2-yl methacrylate
    • Inchi: 1S/C33H28O8/c1-21(2)33(38)41-26(19-39-24-13-15-27(29(34)17-24)31(36)22-9-5-3-6-10-22)20-40-25-14-16-28(30(35)18-25)32(37)23-11-7-4-8-12-23/h3-18,26,34-35H,1,19-20H2,2H3
    • Chiave InChI: RXULRQCENNCUGC-UHFFFAOYSA-N
    • Sorrisi: O(C1C=CC(C(C2C=CC=CC=2)=O)=C(C=1)O)CC(COC1C=CC(C(C2C=CC=CC=2)=O)=C(C=1)O)OC(C(=C)C)=O

Proprietà calcolate

  • Massa esatta: 552.17800
  • Massa monoisotopica: 552.17841785g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 41
  • Conta legami ruotabili: 13
  • Complessità: 832
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 7.6
  • Superficie polare topologica: 119Ų

Proprietà sperimentali

  • Densità: 1.276±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubilità: Insuluble (3.4E-5 g/L) (25 ºC),
  • PSA: 119.36000
  • LogP: 5.50550
Fornitori consigliati
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso